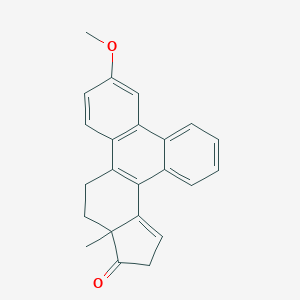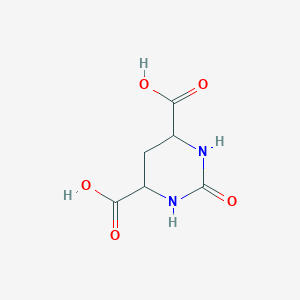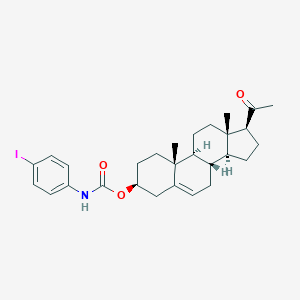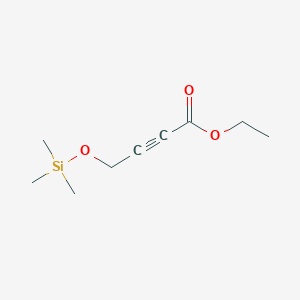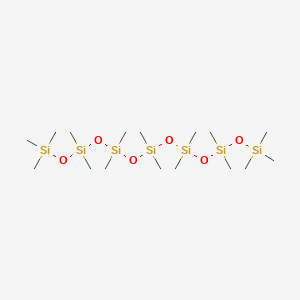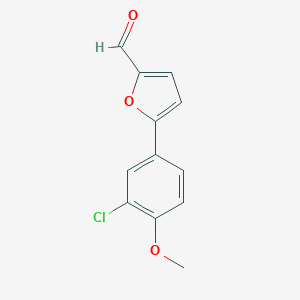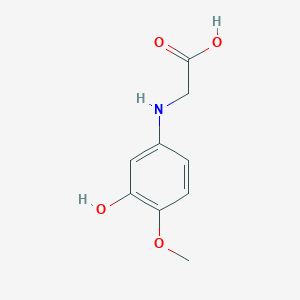![molecular formula C35H46N6O8 B038780 (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid CAS No. 339990-02-2](/img/structure/B38780.png)
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C35H46N6O8 and its molecular weight is 678.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Behandlung der Alzheimer-Krankheit
AS 602704 wurde ursprünglich von Merck Serono SA zur Behandlung der Alzheimer-Krankheit entwickelt . Obwohl der höchste F&E-Status des Medikaments jetzt eingestellt ist , galt es einst als vielversprechender Kandidat für die Behandlung von Alzheimer.
Erkrankungen des Nervensystems
Die therapeutischen Anwendungsgebiete von AS 602704 umfassen Erkrankungen des Nervensystems . Dies deutet darauf hin, dass die Verbindung potenzielle Anwendungen bei der Behandlung verschiedener neurologischer Störungen haben könnte.
Forschung zur Wirkstoffabgabe
Eine Studie im Zusammenhang mit AS 602704 untersuchte die Transportcharakteristika eines Beta-Sheet-Breaker-Peptids über exzidierte Rinder-Nasenschleimhaut . Dies deutet darauf hin, dass AS 602704 in der Forschung im Zusammenhang mit Wirkstoffabgabesystemen verwendet werden könnte.
Forschung zu synthetischen Peptiden
AS 602704 ist ein synthetisches Peptid . Synthetische Peptide haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, einschließlich der Untersuchung der Proteinstruktur und -funktion sowie der Entwicklung neuer Therapeutika.
Klinische Studien
AS 602704 war an klinischen Studien beteiligt . Die Daten aus diesen Studien könnten analysiert werden, um Erkenntnisse über die Sicherheit, Wirksamkeit und optimale Dosierung der Verbindung zu gewinnen.
Eigenschaften
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46N6O8/c1-21(2)17-28(37-22(3)42)35(49)41-16-10-15-29(41)34(48)40-27(19-24-13-8-5-9-14-24)33(47)39-26(18-23-11-6-4-7-12-23)32(46)38-25(31(36)45)20-30(43)44/h4-9,11-14,21,25-29H,10,15-20H2,1-3H3,(H2,36,45)(H,37,42)(H,38,46)(H,39,47)(H,40,48)(H,43,44)/t25-,26-,27-,28-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIDZYQHBGZLHZ-ZIUUJSQJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46N6O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes AS 602704 a promising candidate for nasal drug delivery, particularly in the context of Alzheimer's disease treatment?
A1: Research indicates that AS 602704 demonstrates promising permeation characteristics across excised bovine nasal mucosa, suggesting its potential suitability for nasal drug delivery []. This is particularly relevant for Alzheimer's disease treatment, as bypassing the blood-brain barrier is a significant challenge in delivering therapeutics to the brain. Nasal administration offers a non-invasive route with the potential to enhance drug delivery directly to the central nervous system. While the study primarily focuses on the compound's transport properties and not its specific therapeutic action in Alzheimer's disease, its ability to effectively cross the nasal mucosa highlights a crucial step towards its potential application in this context. Further investigations into its efficacy and safety profile in relevant preclinical models are needed to explore its therapeutic potential fully.
Q2: How do absorption enhancers influence the nasal absorption of AS 602704?
A2: The study investigated the impact of various absorption enhancers on AS 602704 transport across bovine nasal mucosa []. Sodium caprate significantly enhanced the effective permeability coefficient (Peff) of AS 602704, indicating improved absorption. Other enhancers, including sodium dodecyl sulfate (SDS) and sodium cholate, also demonstrated a positive, albeit less pronounced, effect. Conversely, cetrimidum and polycarbophil decreased AS 602704 absorption. These findings underscore the importance of carefully selecting appropriate absorption enhancers to optimize the nasal delivery of this peptide drug.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate](/img/structure/B38703.png)
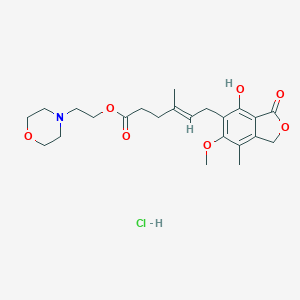
![2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole](/img/structure/B38710.png)
